Ritalinic acid (α-phenyl-α-(2-piperidyl)acetic acid) is the major inactive metabolite of methylphenidate, a psychostimulant drug commonly prescribed for the treatment of attention-deficit/hyperactivity disorder (ADHD). [, , , , , ] It is a chiral molecule, existing as d- and l- enantiomers, primarily formed via hydrolysis of methylphenidate by carboxylesterases. [, , , ]
Ritalinic acid, chemically known as 2-phenyl-2-(piperidin-2-yl)acetic acid, is classified as an aromatic carboxylic acid. It is derived from methylphenidate, a medication commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound exists in two enantiomeric forms: d-threo and l-threo, with d-threo being the more pharmacologically active form. Ritalinic acid is primarily obtained through the hydrolysis of methylphenidate or its esters .
The synthesis of ritalinic acid can be achieved through several methods:
Ritalinic acid has a molecular formula of CHN O and a molar mass of approximately 219.28 g/mol. The structure consists of a piperidine ring attached to a phenyl group and a carboxylic acid functional group.
Ritalinic acid participates in various chemical reactions:
These reactions are often conducted under controlled conditions to optimize yield and purity.
Ritalinic acid primarily functions as a metabolite of methylphenidate, exerting its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This mechanism enhances neurotransmitter availability in synaptic clefts, contributing to improved attention and focus.
Ritalinic acid exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Ritalinic acid has several important applications:
Ritalinic acid (RA), or phenyl(piperidin-2-yl)acetic acid (chemical formula: C₁₃H₁₇NO₂; molecular weight: 219.28 g/mol), is the primary inactive metabolite of the psychostimulant methylphenidate (MPH) [1] [3]. Structurally, RA retains MPH’s phenyl-piperidine backbone but replaces the methyl ester moiety with a carboxylic acid group (Table 1). This hydrolysis eliminates MPH’s dopamine reuptake inhibition capability. RA also serves as a synthetic precursor for MPH analogues like ethylphenidate and isopropylphenidate, where esterification with alternative alcohols modifies pharmacological activity [1] [6].
Table 1: Structural Comparison of Methylphenidate, Ritalinic Acid, and Key Analogues
Compound | R Group | Molecular Formula | Pharmacological Activity |
---|---|---|---|
Methylphenidate | -CH₃ | C₁₄H₁₉NO₂ | Dopamine reuptake inhibitor |
Ritalinic acid | -OH | C₁₃H₁₇NO₂ | Inactive metabolite |
Ethylphenidate | -CH₂CH₃ | C₁₅H₂₁NO₂ | Psychoactive analogue |
Isopropylphenidate | -CH(CH₃)₂ | C₁₆H₂₃NO₂ | Psychoactive analogue |
RA exhibits chirality at the piperidine and phenylacetic acid junction, generating four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro [5] [7]. The threo configuration (where phenyl and piperidine substituents are trans) is biologically relevant due to its derivation from therapeutic MPH formulations (a racemic d,l-threo mixture). Enzymatic hydrolysis by carboxylesterase 1 (CES1) shows stereoselectivity: l-threo-MPH metabolizes 6–7 times faster than d-threo-MPH, resulting in higher residual concentrations of pharmacologically active d-threo-MPH in vivo [8]. Hydroxylated RA metabolites (e.g., p-hydroxyritalinic acid) further demonstrate configuration-dependent pharmacological profiles in animal models [5].
CES1 catalyzes the hydrolysis of MPH’s methyl ester bond, yielding RA and methanol (Figure 1). This irreversible reaction occurs predominantly in the liver and displays strict stereospecificity:
Figure 1: Enzymatic Conversion Pathway
Methylphenidate (MPH) │ ˅ CES1 Hydrolysis Ritalinic Acid (RA) + Methanol
In vivo, >80% of orally administered MPH undergoes first-pass metabolism to RA, which is renally excreted. Key mechanisms include:
Table 2: Age-Dependent Urinary Ritalinic Acid Concentrations
Age Group (Years) | Median RA Concentration (ng/mL) | Sample Size (n) | Detection Method |
---|---|---|---|
4–17 | 50,000 | 9,674 | LC-MS/MS |
18–64 | 18,000 | 9,674 | LC-MS/MS |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7